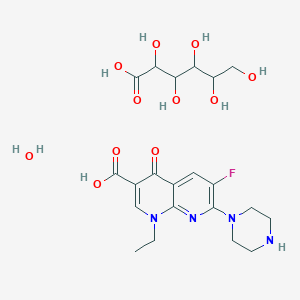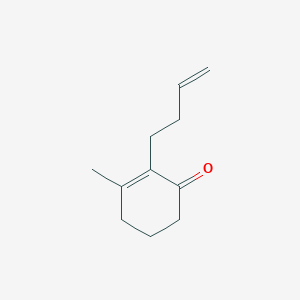
ethane;1H-pyridine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane;1H-pyridine-2-thione, also known as 2(1H)-pyridinethione, is a heterocyclic compound with the molecular formula C5H5NS. It is characterized by a pyridine ring with a thione group at the second position. This compound is known for its diverse chemical reactivity and has found applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-pyridinethione typically involves the reaction of acetylacetone with dimethylformamide dimethyl acetal (DMFDMA) to form an enamine, which then reacts with cyanothioacetamide to yield the desired pyridinethione . Another method involves the reaction of chalcones with thiourea in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production of 2(1H)-pyridinethione may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2(1H)-pyridinethione undergoes various types of chemical reactions including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thione sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or arylated pyridinethione derivatives.
Scientific Research Applications
2(1H)-pyridinethione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It has been studied for its antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2(1H)-pyridinethione involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to generate reactive oxygen species (ROS) that damage bacterial cell membranes and DNA . In anticancer applications, it induces apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptopyridine: Similar in structure but with a thiol group instead of a thione group.
2-Thiopyridone: Another structural analog with a thione group at the second position.
Pyridine-2-thiol: Similar compound with a thiol group at the second position.
Uniqueness
2(1H)-pyridinethione is unique due to its bifunctional nature, allowing it to act as both a nucleophile and an electrophile in various chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C7H11NS |
|---|---|
Molecular Weight |
141.24 g/mol |
IUPAC Name |
ethane;1H-pyridine-2-thione |
InChI |
InChI=1S/C5H5NS.C2H6/c7-5-3-1-2-4-6-5;1-2/h1-4H,(H,6,7);1-2H3 |
InChI Key |
PXWVMOBGQJPORK-UHFFFAOYSA-N |
Canonical SMILES |
CC.C1=CC(=S)NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide](/img/structure/B12810984.png)





